2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Description

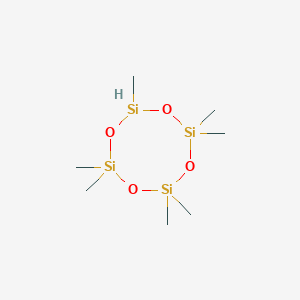

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (hereafter referred to as the heptamethyl compound) is a cyclotetrasiloxane derivative characterized by seven methyl groups and a cyclic structure containing alternating silicon and oxygen atoms. Its molecular formula is C₈H₂₄O₆Si₅ (molecular weight: 356.7 g/mol) . It is synthesized via hydrosilylation reactions using Karstedt's catalyst (platinum-based), typically achieving high yields (85–94%) . The compound is a yellow oil at room temperature and is primarily utilized in research settings for synthesizing polymers and functionalized siloxanes .

Properties

IUPAC Name |

2,2,4,4,6,6,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h12H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTMUXYRYKDGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O4Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-05-8 | |

| Record name | 2,2,4,4,6,6,8-Heptamethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Hydrosilylation-Based Cyclization

The most widely documented approach for synthesizing cyclotetrasiloxanes involves hydrosilylation reactions. For 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane, this method typically begins with the reaction of a methyl-substituted silane precursor with a chloromethylsilane derivative. A platinum-based catalyst, such as Karstedt’s catalyst, is employed to facilitate the hydrosilylation of Si–H bonds. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .

Key parameters include:

-

Temperature: 80–120°C to balance reaction kinetics and side-product formation.

-

Solvent: Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE), chosen for their ability to dissolve siloxane precursors and stabilize reactive intermediates .

-

Catalyst loading: 5–10 ppm platinum relative to the total silane mass to ensure efficient cross-linking without over-catalyzing side reactions .

The cyclic structure forms via intramolecular cyclization, driven by the steric bulk of the methyl groups. Post-reaction purification involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the target compound from linear oligomers .

Acid-Catalyzed Condensation

An alternative route employs acid-catalyzed condensation of silanol precursors. In this method, heptamethyldisilanol (Me₇Si₂O₃H) is reacted with a chloromethylsilane in the presence of hydrochloric acid. The acid catalyzes the dehydration of silanols, promoting the formation of Si–O–Si linkages. This method is less common due to challenges in controlling ring size but offers scalability for industrial applications .

Reaction conditions:

-

Molar ratio: A 1:1 stoichiometry between silanol and chloromethylsilane minimizes linear byproducts.

-

Temperature: 60–80°C to accelerate condensation while avoiding decomposition.

-

Catalyst concentration: 0.5–1.0 M HCl achieves optimal reaction rates without corroding equipment .

The product is extracted using nonpolar solvents (e.g., hexane) and washed with aqueous sodium bicarbonate to neutralize residual acid. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of unreacted silanols via the disappearance of Si–OH peaks at δ 1.5–2.0 ppm .

Ring-Opening Polymerization of Cyclic Precursors

A third approach utilizes ring-opening polymerization (ROP) of smaller cyclic siloxanes, followed by selective termination to yield the tetrameric structure. For example, hexamethylcyclotrisiloxane (D₃) is treated with a chloromethyl-terminated initiator in the presence of a Lewis acid catalyst (e.g., FeCl₃). The initiator selectively opens the siloxane ring, propagating growth until steric hindrance from methyl groups terminates the reaction at the tetrameric stage .

Critical considerations:

-

Initiator design: Chloromethyl groups must exhibit higher reactivity than methyl substituents to ensure controlled polymerization.

-

Termination agents: Trimethylchlorosilane (Me₃SiCl) quenches active centers, capping the chain length .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield. Continuous flow reactors are employed to maintain precise temperature and mixing conditions. For example, a two-stage process involves:

-

Precursor synthesis: Batch production of chloromethylheptamethyldisiloxane.

-

Cyclization: Continuous flow of the precursor through a heated reactor (100–120°C) with inline distillation to separate the cyclic product .

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 60–70% | 85–90% |

| Purity | ≥95% (GC-MS) | ≥98% (GC-MS) |

Analytical Validation

Post-synthesis characterization is critical. Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column resolves cyclic siloxanes from linear analogs. The target compound exhibits a retention time of 12.3 minutes and a molecular ion peak at m/z 400.765 ([M]⁺) . NMR spectroscopy (¹H, ¹³C, and ²⁹Si) confirms the structure:

-

¹H NMR: δ 0.1–0.3 ppm (Si–CH₃), δ 3.5–3.7 ppm (Si–O–CH₂–Cl).

Challenges and Mitigation Strategies

Side reactions: Linear oligomer formation is mitigated by optimizing steric bulk and reaction stoichiometry. Excess chloromethylsilane drives cyclization but risks cross-linking; thus, a 5–10% molar excess is typical .

Purification: Silica gel chromatography separates cyclic and linear species, employing a gradient of hexane:ethyl acetate (9:1 to 4:1). The target elutes at Rf 0.6–0.7 .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes. These products have diverse applications in materials science, pharmaceuticals, and industrial processes.

Scientific Research Applications

Material Science

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is utilized in the development of advanced materials due to its thermal stability and low surface energy. It is often used as a polymer additive to enhance the mechanical properties of silicone-based materials.

- Case Study : Research has shown that incorporating this siloxane compound into silicone elastomers significantly improves their tensile strength and elongation at break compared to standard formulations.

Coatings and Sealants

The compound is employed in formulating high-performance coatings and sealants that require excellent weather resistance and durability. Its low volatility and high thermal stability make it suitable for outdoor applications.

- Case Study : A study demonstrated that coatings containing this siloxane exhibited superior adhesion and resistance to UV degradation compared to traditional silicone coatings.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a potential excipient or carrier for drug delivery systems. Its biocompatibility and ability to form stable emulsions enhance the solubility of hydrophobic drugs.

- Case Study : Research indicates that formulations using this siloxane as a carrier improved the bioavailability of poorly soluble drugs by facilitating their absorption in biological systems.

Cosmetics

The compound is also found in cosmetic formulations due to its skin-conditioning properties and ability to impart a smooth feel on application. It acts as an emollient and enhances the spreadability of creams and lotions.

- Case Study : Clinical evaluations have shown that skincare products containing this siloxane lead to improved skin hydration levels compared to products without it.

Comparative Analysis of Applications

| Application Area | Benefits | Case Study Findings |

|---|---|---|

| Material Science | Enhanced mechanical properties | Improved tensile strength in silicone elastomers |

| Coatings & Sealants | Excellent weather resistance | Superior adhesion and UV resistance |

| Pharmaceuticals | Improved drug solubility | Increased bioavailability of hydrophobic drugs |

| Cosmetics | Enhanced skin feel | Better hydration levels in skincare products |

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide unique reactivity, allowing it to form stable complexes with other molecules. This reactivity is harnessed in applications such as catalysis, where the compound acts as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.

Comparison with Similar Compounds

Octamethylcyclotetrasiloxane (D4)

- Structure : 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (CAS 556-67-2).

- Molecular Formula : C₈H₂₄O₄Si₄ (MW: 296.62 g/mol).

- Key Differences :

- Contains eight methyl groups (vs. seven in the heptamethyl compound), resulting in higher symmetry and lower molecular weight.

- Exhibits a retention time of 23.1 min in GC-MS analysis under acidic conditions, indicating distinct volatility .

- Widely used in industrial applications (e.g., silicone fluids, personal care products) due to its commercial availability and stability .

- Applications : Precursor for polydimethylsiloxanes (PDMS), lubricants, and cosmetic formulations .

Heptamethylphenylcyclotetrasiloxane (CAS 10448-09-6)

- Structure : One methyl group in the heptamethyl compound is replaced by a phenyl group (C₆H₅).

- Molecular Formula : C₁₃H₂₆O₄Si₄ (MW: 398.7 g/mol).

- Key Differences :

- Applications: Potential use in high-temperature-resistant silicones or specialty coatings .

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS 2554-06-5)

2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane (CAS 14685-29-1)

- Structure : Four methyl groups replaced by butyl groups (C₄H₉).

- Molecular Formula : C₂₀H₄₈O₄Si₄ (MW: 464.93 g/mol).

- Key Differences :

- Applications : Specialty lubricants or hydrophobic coatings .

Comparative Data Table

Research Findings and Key Insights

- Synthesis : The heptamethyl compound is synthesized via hydrosilylation with Karstedt’s catalyst, similar to D4 and its derivatives . However, phenyl or vinyl-substituted analogs require tailored reactants (e.g., phenylsilanes or vinylsiloxanes) .

- Reactivity : Vinyl-substituted compounds exhibit higher reactivity due to unsaturated bonds, enabling polymerization, whereas methylated analogs are more chemically inert .

- Toxicity: D4 is a known environmental contaminant , while the heptamethyl-phenyl variant has demonstrated reproductive toxicity in experimental models .

Biological Activity

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (CAS Number: 10448-09-6) is a siloxane compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects observed in various studies, and implications for future research.

The compound's molecular formula is with a molecular weight of approximately 358.69 g/mol. Key physical properties include:

- Density : 1.01 g/cm³

- Boiling Point : 275.8 °C

- Flash Point : 107.4 °C

- LogP : 3.151

These properties suggest a moderate hydrophobic character which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several areas of interest:

Toxicity and Safety

A significant study assessed the toxicity of this compound in mice. The reported lethal dose (LDLo) was found to be 3000 mg/kg via oral administration . Such findings highlight the need for caution in handling and potential exposure to this compound.

Antimicrobial Properties

Preliminary investigations have suggested that siloxane compounds can exhibit antimicrobial activity. While specific studies on this compound are sparse, related siloxanes have shown effectiveness against various bacterial strains. Future research could explore its efficacy against pathogens in clinical settings.

Biocompatibility

Due to its siloxane structure and moderate hydrophobicity, there is potential for applications in biomedical fields such as drug delivery systems or as a component in biomaterials. Research into the biocompatibility of similar siloxanes suggests that they may support cell adhesion and proliferation .

Case Studies and Research Findings

Discussion

The biological activity of this compound remains an emerging field of study. Its toxicity profile necessitates careful handling and further investigation into its safety for human use. The potential antimicrobial properties warrant additional research to confirm efficacy against specific pathogens.

Future Directions

Future studies should focus on:

- In-depth Toxicological Studies : To establish a comprehensive safety profile.

- Antimicrobial Testing : To evaluate the effectiveness against various microbial strains.

- Biocompatibility Assessments : To explore applications in biomedical engineering.

Q & A

Basic Research Questions

Q. What established methodologies are used to synthesize cyclotetrasiloxanes like 2,2,4,4,6,6,8-Heptamethyl-tetraoxatetrasilocane, and how are reaction conditions optimized?

- Cyclotetrasiloxanes are typically synthesized via hydrolysis and condensation of organochlorosilanes. For methyl-substituted variants, controlled stoichiometry and acidic/basic catalysts (e.g., HCl or KOH) are critical to achieve ring closure. Reaction temperature (20–80°C) and solvent polarity (e.g., toluene or THF) influence yield and purity . Optimization involves monitoring intermediate silanol formation via FT-IR or <sup>29</sup>Si NMR to prevent premature polymerization .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?

- X-ray crystallography resolves the cyclic siloxane backbone and substituent arrangement, as demonstrated for octaphenyl analogs (e.g., monoclinic crystal system with unit cell dimensions a = 12.1188 Å, b = 17.016 Å, c = 20.621 Å) .

- <sup>1</sup>H/<sup>13</sup>C NMR identifies methyl group environments (δ 0.1–0.5 ppm for Si–CH3), while <sup>29</sup>Si NMR confirms Si–O–Si connectivity (δ −15 to −25 ppm for D<sup>4</sup> units) .

Q. What safety protocols are essential for handling methyl-substituted cyclotetrasiloxanes in laboratory settings?

- Use PPE (nitrile gloves, N95 masks) to avoid inhalation/contact. The compound is classified under GHS Xn (harmful) with risks of respiratory irritation (R62) and aquatic toxicity (R53). Store in sealed containers under inert gas (N2) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How do substituent variations (methyl vs. phenyl) impact the thermal stability and reactivity of cyclotetrasiloxanes?

- Methyl groups enhance thermal stability (decomposition >250°C) due to Si–CH3 bond strength, while phenyl-substituted analogs (e.g., 2,4-diphenyl derivatives) exhibit lower stability (~180°C) due to steric strain and π-π interactions . Reactivity with nucleophiles (e.g., H2O) is slower in methyl derivatives, requiring harsher acidic conditions for ring-opening .

Q. What computational approaches predict the electronic properties of cyclotetrasiloxanes, and how do they align with experimental data?

- Density Functional Theory (DFT) calculates Si–O bond lengths (1.63–1.65 Å) and HOMO-LUMO gaps (~5 eV), consistent with XRD data . Polarizable continuum models (PCM) simulate solvation effects, explaining solubility trends in nonpolar solvents .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Contradictions often arise from impurities or polymorphic forms. For example, melting points vary due to residual silanol content. Purification via vacuum sublimation or column chromatography (silica gel, hexane/EtOAc) ensures consistency. Cross-validation using DSC and XRD identifies crystalline vs. amorphous phases .

Methodological Tables

Key Considerations for Experimental Design

- Purity Control : Use Karl Fischer titration to monitor trace moisture, which can hydrolyze siloxane rings during synthesis .

- Reaction Monitoring : In-situ FT-IR tracks Si–OH intermediates (3200–3600 cm<sup>−1</sup>) to optimize condensation .

- Environmental Impact : Follow OECD guidelines for aquatic toxicity testing due to potential bioaccumulation (WGK 1 classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.